molecular formula C8H16O B13583915 4-Ethylhex-1-en-3-ol

4-Ethylhex-1-en-3-ol

Cat. No.: B13583915
M. Wt: 128.21 g/mol
InChI Key: PPKXILSKGNFPCI-UHFFFAOYSA-N
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Description

4-Ethylhex-1-en-3-ol is an organic compound with the molecular formula C8H16O. It is a member of the class of compounds known as alkenols, which are alkenes substituted with a hydroxyl group. This compound is characterized by the presence of an ethyl group at the fourth carbon, a double bond between the first and second carbons, and a hydroxyl group at the third carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylhex-1-en-3-ol can be synthesized through various methods. One common approach involves the selective hydrogenation of 4-ethylhex-1-yn-3-ol. This process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), under mild conditions to achieve the desired alkenol product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to balance conversion rates and selectivity, often involving temperatures around 60°C and high substrate-to-catalyst ratios .

Chemical Reactions Analysis

Types of Reactions

4-Ethylhex-1-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form 4-ethylhexan-3-ol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.

Major Products Formed

    Oxidation: 4-Ethylhex-1-en-3-one or 4-ethylhex-1-en-3-al.

    Reduction: 4-Ethylhexan-3-ol.

    Substitution: 4-Ethylhex-1-en-3-yl chloride or bromide.

Scientific Research Applications

4-Ethylhex-1-en-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethylhex-1-en-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The double bond provides a site for addition reactions, allowing the compound to participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4-Ethylhex-1-yn-3-ol: Similar structure but with a triple bond instead of a double bond.

    4-Ethylhexan-3-ol: Similar structure but with a saturated carbon chain.

    4-Methylhex-1-en-3-ol: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

4-Ethylhex-1-en-3-ol is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various industrial applications .

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

4-ethylhex-1-en-3-ol

InChI

InChI=1S/C8H16O/c1-4-7(5-2)8(9)6-3/h6-9H,3-5H2,1-2H3

InChI Key

PPKXILSKGNFPCI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C=C)O

Origin of Product

United States

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